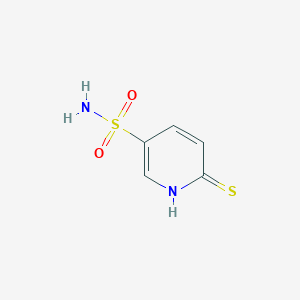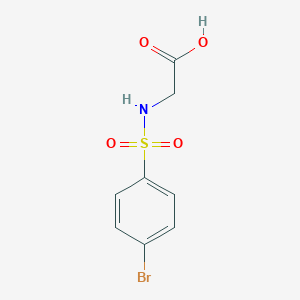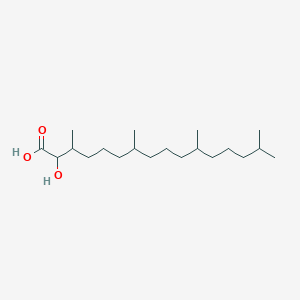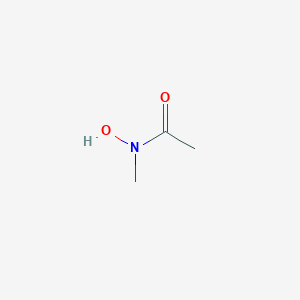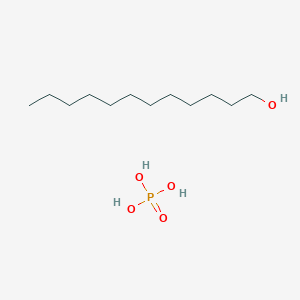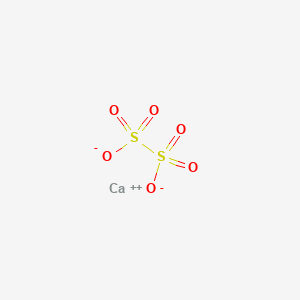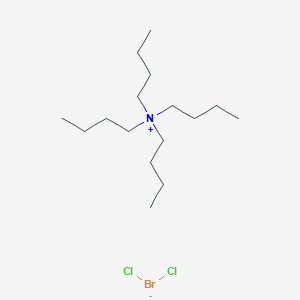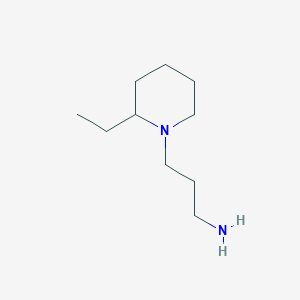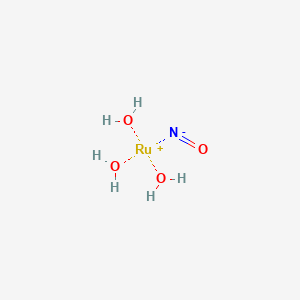
Ruthenium, trihydroxynitrosyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ruthenium, trihydroxynitrosyl- is a complex compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a combination of ruthenium, a transition metal, and trihydroxynitrosyl, a ligand that contains nitrogen and oxygen atoms. The synthesis method of this compound and its applications in scientific research are critical areas of investigation.
Wirkmechanismus
The mechanism of action of ruthenium, trihydroxynitrosyl- is not fully understood. However, it is believed that the compound interacts with proteins and enzymes in the body, leading to changes in their activity and function. The compound may also induce cell death in cancer cells through the generation of reactive oxygen species.
Biochemische Und Physiologische Effekte
Ruthenium, trihydroxynitrosyl- has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and induce cell death. It has also been shown to have anti-inflammatory properties and can reduce the production of reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ruthenium, trihydroxynitrosyl- in lab experiments include its unique properties and potential applications in scientific research. However, the compound is relatively expensive and may not be readily available in all laboratory settings.
Zukünftige Richtungen
There are several future directions for the study of ruthenium, trihydroxynitrosyl-. One area of investigation is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the exploration of the compound's potential applications in the treatment of other diseases, such as Alzheimer's and Parkinson's disease. Additionally, the compound's interactions with proteins and enzymes in the body are not fully understood, and further research in this area may lead to new insights into its mechanism of action.
In conclusion, ruthenium, trihydroxynitrosyl- is a complex compound that has significant potential in scientific research. Its unique properties and potential applications make it an attractive candidate for further investigation. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are all critical areas of investigation for this compound.
Synthesemethoden
The synthesis of ruthenium, trihydroxynitrosyl- involves the reaction of ruthenium trichloride with sodium nitrite and sodium hydroxide. The reaction proceeds through a series of steps that result in the formation of the complex compound. The synthesis method is relatively straightforward and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
Ruthenium, trihydroxynitrosyl- has been extensively studied for its potential applications in scientific research. The compound has been shown to have anti-tumor and anti-cancer properties, making it a potential candidate for cancer treatment. It has also been used as a catalyst in chemical reactions and as a probe for studying biological systems.
Eigenschaften
CAS-Nummer |
14586-51-7 |
|---|---|
Produktname |
Ruthenium, trihydroxynitrosyl- |
Molekularformel |
H6NO4Ru |
Molekulargewicht |
185.1 g/mol |
IUPAC-Name |
nitroxyl anion;ruthenium(1+);trihydrate |
InChI |
InChI=1S/NO.3H2O.Ru/c1-2;;;;/h;3*1H2;/q-1;;;;+1 |
InChI-Schlüssel |
HOEHEVWKJPMNOD-UHFFFAOYSA-N |
SMILES |
[N-]=O.O.O.O.[Ru+] |
Kanonische SMILES |
[N-]=O.O.O.O.[Ru+] |
Andere CAS-Nummern |
14586-51-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



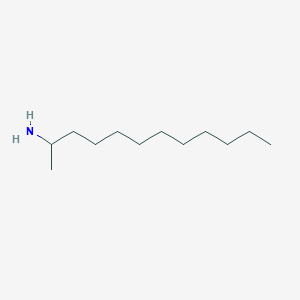
![3,3-Dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B76060.png)
![Tetrazolo[1,5-a]pyrazine](/img/structure/B76061.png)
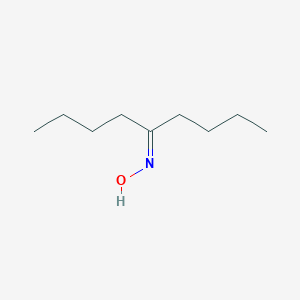
![3-sulfanylidene-7,7a-dihydro-6H-pyrrolo[1,2-c]imidazole-1,5-dione](/img/structure/B76063.png)
